Product packaging for 3-Chloro-4-methylpyridine(Cat. No.:CAS No. 72093-04-0)

3-Chloro-4-methylpyridine

Cat. No.: B042638
CAS No.: 72093-04-0
M. Wt: 127.57 g/mol
InChI Key: VLNXNJMHLZFECV-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridine is a high-purity, versatile heterocyclic building block of significant interest in medicinal chemistry and material science. Its structure, featuring an electron-rich pyridine ring substituted with both a chloro group and a methyl group, creates a multifunctional scaffold for diverse synthetic manipulations. The chloro group is a prime site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of complex substituents. Concurrently, the methyl group can be selectively oxidized to an aldehyde or carboxylic acid, further expanding its derivatization potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClN B042638 3-Chloro-4-methylpyridine CAS No. 72093-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylpyridine
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InChI

InChI=1S/C6H6ClN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNXNJMHLZFECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376579
Record name 3-Chloro-4-methylpyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72093-04-0
Record name 3-Chloro-4-methylpyridine
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Record name 3-Chloro-4-methylpyridine
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Record name 3-Chloro-4-methylpyridine
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Reactivity and Mechanistic Studies of 3 Chloro 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. In 3-chloro-4-methylpyridine, the chlorine atom can be displaced by a variety of nucleophiles.

Displacement of Halide with Various Nucleophiles

The chlorine atom at the 3-position of this compound is susceptible to displacement by a range of nucleophiles. This reactivity is enhanced by the presence of the nitrogen atom in the pyridine (B92270) ring, which helps to stabilize the intermediate Meisenheimer complex. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides. cymitquimica.com For instance, reactions with amines can lead to the formation of aminopyridines, which are important intermediates in the synthesis of pharmaceuticals. smolecule.com

The conditions for these reactions can vary. For example, the reaction of this compound with 3-methyl-2-butylamine has been studied, though under harsh conditions of high temperature and excess amine, this can lead to side reactions if other sensitive functional groups are present. rsc.org

Influence of Substituent Patterns on Regioselectivity

The position of substituents on the pyridine ring significantly influences the regioselectivity of SNAr reactions. The methyl group at the 4-position of this compound is an electron-donating group, which can affect the reactivity of the adjacent chlorine atom. In more complex substituted pyridines, the interplay between electron-withdrawing and electron-donating groups dictates the preferred site of nucleophilic attack. gu.se

For instance, in 2,6-dichloropyridines, a substituent at the 3-position can direct the regioselectivity of nucleophilic attack to either the 2- or 6-position. gu.se Studies on related chloropyrimidines have shown that the energy of activation for nucleophilic displacement can differ between positions, highlighting the electronic influence of the ring nitrogens and substituents. researchgate.net Computational models have been developed to predict SNAr reactivity based on descriptors like electrostatic potential, which can help in understanding the regioselectivity in complex heterocyclic systems. nih.govrsc.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several such transformations.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, often employing a palladium catalyst to couple an organoboron compound with a halide. mdpi.combeilstein-journals.org this compound can participate in Suzuki-Miyaura reactions, allowing for the introduction of aryl or heteroaryl groups at the 3-position. This reaction is valued for its tolerance of a wide range of functional groups and generally good yields. mdpi.com The synthesis of various biaryl compounds has been successfully achieved using this methodology with other substituted halopyridines. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halopyridines

Halopyridine SubstrateBoronic AcidCatalyst SystemProductReference
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amine derivatives mdpi.com
3,5-Dibromo-2,4,6-trimethylpyridinePhenylboronic acidPd(OAc)₂, K₃PO₄3,5-Diphenyl-2,4,6-trimethylpyridine beilstein-journals.org
3,4-Dichloro-1,2,5-thiadiazoleVarious arylboronic acidsPd catalyst3-Aryl-4-chloro-1,2,5-thiadiazole researchgate.net

This table provides examples of Suzuki-Miyaura reactions with related halopyridine and haloheterocyclic structures to illustrate the scope of the reaction.

Amination Reactions

The introduction of an amino group onto the pyridine ring can also be achieved via cross-coupling reactions, providing an alternative to traditional SNAr methods.

Copper-catalyzed amination reactions have emerged as a valuable method for forming carbon-nitrogen bonds. nih.gov This approach can be applied to aryl chlorides, including this compound. nih.gov The use of specific N¹,N²-diaryl diamine ligands can facilitate these reactions under mild conditions, allowing for the coupling of a broad range of amines with aryl chlorides. nih.gov Mechanistic studies suggest that the oxidative addition of the copper catalyst to the aryl chloride is the rate-limiting step in this process. nih.gov

Table 2: Copper-Catalyzed Amination of this compound

AmineCatalyst SystemProductReference
Various cyclic aminesCu catalyst with N¹,N²-diaryl diamine ligand3-Amino-4-methylpyridine (B17607) derivatives nih.gov

This table illustrates the application of copper-catalyzed amination to this compound, as demonstrated in studies with a variety of amine nucleophiles.

Mechanistic Insights into Oxidative Addition and Rate-Limiting Steps

Studies on copper-catalyzed amination reactions have provided valuable insights. For instance, in the coupling of 3-chloropyridine (B48278) with morpholine, kinetic studies revealed a first-order dependence on the concentrations of both the 3-chloropyridine and the copper catalyst. This observation is consistent with the oxidative addition of the aryl chloride to the copper catalyst being a rate-limiting or partially rate-limiting step. nih.gov Further supporting this, the concentration of the amine nucleophile (morpholine) did not affect the initial reaction rate. nih.gov

A Hammett study, which investigates the effect of substituents on the reaction rate, for the coupling of 4-substituted aryl chlorides showed a positive ρ value. This indicates that electron-withdrawing groups on the aryl chloride accelerate the reaction, which is also in line with oxidative addition being the rate-limiting step. nih.gov

While direct mechanistic studies focused exclusively on this compound are not extensively detailed in the provided results, the principles derived from studies on similar substrates like 3-chloropyridine and other aryl chlorides are highly relevant. The substitution of a methyl group at the 4-position is expected to influence the electronic properties of the pyridine ring, which in turn can affect the rate of oxidative addition.

Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. For complex organic transformations, a combination of experimental and computational methods is often employed to gain a comprehensive understanding.

Computational Mechanistic Studies (e.g., DFT)

In the context of pyridine derivatives, DFT studies have been used to:

Investigate Structure-Property Relationships: For a series of novel pyridine derivatives synthesized via Suzuki cross-coupling, DFT calculations at the B3LYP/6-31G(d,p) level were used to study their electronic properties. nih.gov

Analyze Molecular Electrostatic Potential (MEP): MEP analysis helps in identifying the reactive sites of a molecule. For the synthesized pyridine derivatives, MEP surfaces were generated to understand their electronic density distributions. nih.gov

Predict Reaction Pathways: Computational modeling, including DFT, can predict the reaction pathways for reactions such as the displacement of the chlorine atom in 2-chloro-4-methyl-3-nitropyridine (B135334), which can aid in the design of more efficient catalysts.

A study on a related compound, 3-chloro-2,6-difluoropyridin-4-amine, utilized DFT calculations to explore its electronic structure, bonding characteristics, and reactive sites. asianresassoc.org Such computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new reactions and catalysts. weizmann.ac.il

Table 1: Calculated Dipole Moments for Pyridine Derivatives (DFT B3LYP/6-31G(d,p)) nih.gov

Compound SeriesDipole Moment Range (Debye)
2a-2i~2.7658 – 3.9239
4a-4i1.0557 – 4.7299

This table is based on data for different pyridine derivatives and illustrates the application of DFT in determining molecular properties.

Investigation of Selectivity-Determining Steps

Selectivity—be it chemo-, regio-, or stereoselectivity—is a critical aspect of chemical synthesis. It is determined by the relative energies of the different possible reaction pathways. acs.org Understanding the factors that control selectivity allows for the targeted synthesis of a desired product.

In many catalytic reactions involving C-H activation, the selectivity is determined at the C-H oxidative addition step. acs.org This step can be either kinetically or thermodynamically controlled. If the C-H activation is irreversible, the selectivity is governed by the relative heights of the transition state barriers (kinetic control). Conversely, if the C-H activation is reversible, the selectivity is determined by the relative stabilities of the resulting intermediates (thermodynamic control). acs.org

For example, in the iridium-catalyzed borylation of arenes, kinetic and isotopic labeling studies have shown that the C-H oxidative addition is often fast and reversible. acs.org This means that the observed regioselectivity is a result of the thermodynamic preference for one intermediate over others. acs.org

In the context of this compound, reactions such as lithiation followed by functionalization demonstrate the importance of regioselectivity. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of metalation and subsequent electrophilic trapping. nih.gov The interplay between the electronic and steric effects of the chloro and methyl groups on this compound will be a key factor in governing the selectivity of its reactions.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. niscpr.res.in Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently used to investigate the electronic structure of pyridine (B92270) derivatives. niscpr.res.inresearchgate.netnih.gov These calculations are typically paired with basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netnih.govnih.gov Such studies on related molecules help in predicting the behavior of 3-Chloro-4-methylpyridine. thegoodscentscompany.com

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For pyridine derivatives, DFT calculations are used to predict key geometric parameters, including bond lengths and bond angles. niscpr.res.innih.gov

The optimization of this compound would reveal the precise spatial relationship between the chloro and methyl substituents on the pyridine ring. Based on studies of similar substituted pyridines, the pyridine ring is expected to be nearly planar. The C-Cl, C-N, C-C, and C-H bond lengths, as well as the bond angles, are determined. These parameters are crucial for understanding the molecule's steric and electronic properties. For instance, a comparative study on 2-chloro-4-methyl-3-nitropyridine (B135334) and 2-chloro-6-methylpyridine (B94459) utilized the B3LYP method to carry out detailed conformational and geometric analysis. nih.gov

Table 1: Predicted Geometric Parameters for Substituted Pyridines This table presents typical bond length and angle values for substituted pyridines based on DFT calculations. Specific experimental or calculated values for this compound may vary.

ParameterTypical Value RangeDescription
C-Cl Bond Length1.73 - 1.75 ÅThe distance between the carbon atom of the pyridine ring and the chlorine atom.
C-N Bond Length1.33 - 1.35 ÅThe bond distance within the pyridine ring between a carbon and the nitrogen atom.
C-C (ring) Bond Length1.38 - 1.40 ÅThe bond distance between adjacent carbon atoms within the aromatic ring.
C-C (methyl) Bond Length1.50 - 1.52 ÅThe bond distance between the ring carbon and the methyl group carbon.
C-N-C Bond Angle116° - 118°The angle formed by the nitrogen atom and its two adjacent carbon atoms in the ring.
C-C-Cl Bond Angle118° - 121°The angle involving the chlorine substituent and adjacent ring carbons.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgck12.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The distribution and energy of these orbitals are critical for predicting how a molecule will interact with other species. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates higher stability and lower reactivity. wuxibiology.com

For substituted pyridines, the HOMO-LUMO gap is influenced by the nature of the substituents. Electron-donating groups (like a methyl group) tend to raise the HOMO energy level, while electron-withdrawing groups (like a chloro group) tend to lower the LUMO energy level. rsc.org In a study on pyridine derivatives, the HOMO-LUMO energy gap for pyridine was calculated to be 6.2415 eV, which decreased upon substitution with various functional groups, indicating increased reactivity. ekb.eg For this compound, the combined effects of the chloro and methyl groups would determine its specific energy gap and reactivity profile.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Pyridines This table provides illustrative energy values based on DFT calculations for various pyridine derivatives to contextualize the expected values for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine-6.79-0.556.24
Pyridine-CH₃-6.53-0.006.53
Pyridine-CHO-7.13-2.184.95
2-Cl-Pyridine-9.58-1.058.53

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule. scirp.org It provides a detailed picture of charge transfer, hyperconjugative interactions, and intramolecular bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.nettaylorandfrancis.com The stabilization energy, E(2), associated with these interactions quantifies their significance; a larger E(2) value indicates a stronger interaction. scirp.orgtandfonline.com

In this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) interactions. These include delocalizations from the π orbitals of the pyridine ring to the antibonding π* orbitals (π → π), which contribute to the aromatic stability. researchgate.net Additionally, interactions involving the lone pairs of the nitrogen and chlorine atoms are crucial. The lone pair on the nitrogen atom (n(N)) and the lone pairs on the chlorine atom (n(Cl)) can donate electron density to antibonding orbitals of the ring, such as π(C-C) and σ*(C-C). These hyperconjugative interactions stabilize the molecule. Studies on similar halogenated pyridines confirm the importance of charge transfer from halogen lone pairs to the ring. The analysis helps quantify the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.

Table 3: Principal NBO Charge Transfer Interactions and Stabilization Energies (E(2)) in Substituted Pyridines This table shows typical stabilization energies for interactions found in pyridine systems. The specific interactions and energies for this compound would depend on its unique electronic structure.

Donor NBO (i)Acceptor NBO (j)Typical E(2) (kcal/mol)Interaction Type
π(C-C)π(C-C)15 - 25Intra-ring π-conjugation
LP(N)π(C-C)20 - 40Lone pair delocalization into the ring
LP(Cl)σ(C-C)1 - 5Halogen lone pair donation to adjacent bonds
σ(C-H)methylσ(C-C)ring2 - 6Hyperconjugation from methyl group

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. nih.gov They are invaluable for identifying the regions that are rich or poor in electron density, thereby predicting sites for electrophilic and nucleophilic attack. nih.govuomphysics.net In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and Lewis acid coordination. aip.orgnih.gov The chlorine atom, despite its electronegativity, often exhibits a region of positive potential known as a σ-hole along the C-Cl bond axis, which can participate in halogen bonding. nih.gov The hydrogen atoms of the methyl group and the pyridine ring would show positive potential. Such maps provide a comprehensive picture of the molecule's reactivity landscape. researchgate.netresearchgate.net

Table 4: Expected Molecular Electrostatic Potential (MEP) Regions for this compound This table outlines the anticipated electrostatic potential characteristics across different regions of the molecule.

Molecular RegionExpected PotentialPredicted Reactivity
Around Nitrogen AtomStrongly Negative (Red/Yellow)Site for electrophilic attack, protonation, H-bonding
Pyridine Ring (π-system)Slightly NegativeInteraction with electrophiles
Hydrogen AtomsPositive (Blue/Green)Site for nucleophilic attack
Chlorine Atom (σ-hole)Slightly Positive (Blue)Potential for halogen bonding interactions

Molecular Electrostatic Potential (MEP) Maps

Identification of Reactive Sites

Computational analysis, particularly through methods like Density Functional Theory (DFT), is crucial for identifying the reactive sites within the this compound molecule. Molecular Electrostatic Potential (MEP) maps are a key tool in this analysis. These maps visualize the electron density distribution, highlighting areas prone to electrophilic and nucleophilic attack. Generally, regions with negative electrostatic potential (red and yellow) are susceptible to electrophilic attack, while areas with positive potential (blue) indicate sites for nucleophilic attack. For pyridine derivatives, the nitrogen atom typically presents a site of high electron density, making it a primary target for electrophiles. Conversely, the electron-withdrawing nature of the chlorine atom and the pyridine ring can create electron-deficient carbon atoms, which are then susceptible to nucleophilic substitution. Studies on similar chloro-substituted pyridines have utilized MEP maps to pinpoint these reactive centers, providing a theoretical basis for predicting reaction outcomes. nih.govasianresassoc.orgresearchgate.net

Quantum Chemical Calculations of Energetic Properties

Quantum chemical calculations offer valuable insights into the energetic properties of this compound, which are fundamental to understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

For instance, in a related compound, 3-amino-2-chloro-4-methylpyridine (B17603), DFT calculations have been employed to determine these frontier molecular orbital energies. researchgate.netsci-hub.se These calculations help in quantifying the molecule's kinetic stability and its potential to participate in electronic transitions. The precise energetic properties of this compound can be similarly calculated, providing a theoretical foundation for its chemical behavior.

Table 1: Calculated Energetic Properties of a Related Pyridine Derivative

PropertyValue (eV)
HOMO Energy-7.1572 researchgate.net
LUMO Energy-1.9595 researchgate.net
HOMO-LUMO Gap5.1977

Note: Data presented is for 4-chloro-N-methylpyridine-2-carboxamide as a representative example of a related chloro-methyl-pyridine derivative. researchgate.net The values for this compound would require specific calculations.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides an experimental fingerprint of a molecule's vibrational modes. When coupled with DFT calculations, a detailed assignment of these vibrational modes can be achieved. Theoretical calculations predict the vibrational frequencies and intensities, which are then compared with experimental spectra. This comparison allows for a precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring, methyl group, and C-Cl bond. For instance, the aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. tandfonline.comcore.ac.uk The C-Cl stretching frequency is generally found in the lower wavenumber region.

Potential Energy Distribution (PED) Analysis

To further refine the assignment of vibrational modes, Potential Energy Distribution (PED) analysis is employed. researchgate.netahievran.edu.tr PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This analysis is indispensable for complex molecules where vibrational modes are often coupled. For this compound, PED analysis would definitively assign the observed FT-IR and FT-Raman bands. For example, it could differentiate between the various ring stretching and deformation modes and clarify the coupling between the methyl group vibrations and the pyridine ring modes. This level of detail is crucial for a complete understanding of the molecule's dynamics. nih.govsci-hub.seresearchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental NMR data. ahievran.edu.trrsc.org This comparison aids in the definitive assignment of signals in the experimental spectrum to specific protons and carbon atoms in the this compound molecule. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and intermolecular interactions.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Pyridine Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1164.3Not specified
C5166.1Not specified
C7166.1Not specified
C1154.7Not specified

Note: Data is for 2-chloro-6-methoxypyridine-4-carboxylic acid. tandfonline.com Specific predictions for this compound are needed for a direct comparison.

UV-Visible Spectroscopy and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra and understanding the electronic transitions within a molecule. nih.govmdpi.combohrium.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. For this compound, TD-DFT calculations can identify the specific molecular orbitals involved in the principal electronic transitions, such as π→π* and n→π* transitions, and predict their corresponding wavelengths. nih.govtandfonline.com This provides a detailed picture of the molecule's electronic structure and its interaction with light.

Table 3: Calculated Electronic Transitions for a Related Pyridine Derivative

TransitionWavelength (nm)Oscillator Strength
HOMO → LUMO2650.0576
HOMO → LUMO+1235.88Not specified
HOMO-1 → LUMO232.97Not specified

Note: Data is for 3,5 Dimethyl Pyrazolium 3,5 Dichloro Salicylate, highlighting the type of data obtained from TD-DFT calculations. nih.gov

Hydrogen and Halogen Bonding Interactions

This compound has the potential to participate in both hydrogen and halogen bonding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The chlorine atom, possessing an area of positive electrostatic potential on its outer side (the σ-hole), can act as a halogen bond donor, interacting with Lewis bases. acs.orgntu.edu.sg Computational studies can model these non-covalent interactions, calculating their geometries and binding energies. researchgate.netscholaris.ca Understanding these interactions is crucial as they can dictate the molecule's crystal packing, solubility, and interactions with biological targets. Studies on similar halopyridinium systems have demonstrated the importance of both charge-assisted hydrogen bonds and halogen bonds in forming supramolecular structures. acs.org

Sigma-Hole Interactions

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. researchgate.netpolimi.it This phenomenon arises from the anisotropic distribution of electron density around a covalently bonded atom, particularly for elements in groups 14-17. nih.gov For a halogen atom (X) in a molecule (R-X), the electron density is drawn towards the more electronegative R group and is distributed in a belt-like region perpendicular to the R-X bond. This creates a region of lower electron density, and consequently positive electrostatic potential, on the outermost portion of the halogen, directly opposite the covalent bond. researchgate.netpolimi.it This positive region, or σ-hole, can then interact attractively with a nucleophilic region (Lewis base), forming a non-covalent interaction known as a halogen bond. researchgate.net

In the case of this compound, the chlorine atom is covalently bonded to an sp²-hybridized carbon of the pyridine ring. The electron-withdrawing nature of the aromatic pyridine ring enhances the magnitude of the positive electrostatic potential of the σ-hole on the chlorine atom. Computational studies on various halogenated pyridines have consistently shown that this effect makes the halogen atom a viable halogen bond donor. nih.govacs.org While chlorine is generally the weakest of the common halogens (Cl < Br < I) in forming halogen bonds, its capacity to do so is significantly amplified when bonded to an electron-deficient ring system like pyridine, especially a pyridinium (B92312) cation. nih.govarxiv.org

Table 1: Calculated Maximum Electrostatic Potential (V_s,max) on the σ-hole of Chlorine in a Chloropyridinium Cation. (Note: Data is for a representative chloropyridinium cation to illustrate the electronic environment. The value is influenced by the specific cation and calculation level.)

Compound/CationV_s,max (kJ/mol)Reference
N-(4-iodobenzyl)-3-chloropyridinium~290-320 nih.gov

This value demonstrates a significant positive σ-hole on the chlorine atom attached to a pyridinium ring, making it an effective site for electrophilic interactions.

The directionality of the σ-hole interaction is a key feature, with the most stable arrangement occurring when the R-X···Y angle (where Y is the nucleophile) is close to 180°. polimi.it This high degree of linearity makes halogen bonds a predictable and reliable tool in designing supramolecular structures.

Anion-Halogen Interactions

Anion-halogen interactions are a specific and vital subset of σ-hole interactions where the nucleophile, or halogen bond acceptor, is an anion (e.g., Cl⁻, Br⁻, I⁻). The interaction occurs between the positive σ-hole on the covalently bonded halogen and the negative charge of the anion. These interactions are fundamental in the crystal engineering of salts containing halogenated organic cations.

Theoretical and crystallographic studies on salts of halogenated pyridines provide direct evidence for the existence and importance of C-Cl···Anion⁻ interactions. nih.govacs.org While chloropyridinium cations are considered relatively poor halogen-bond donors compared to their bromo- and iodo-analogs, they still form these contacts. nih.govacs.org In many observed crystal structures, the C-Cl···Anion⁻ distance is shorter than the sum of the van der Waals (vdW) radii of the chlorine atom and the anion, providing clear evidence of a significant attractive interaction. researchgate.net However, even in cases where the contact distance is slightly longer than the sum of the vdW radii, the interaction can still be a significant structure-directing force. acs.org

DFT calculations and analysis of crystal structures have yielded precise geometric data for these interactions in related systems. For instance, in the crystal structure of 4-chloropyridinium chloride, a distinct Cl···Cl⁻ halogen bond is observed. researchgate.net The interaction geometry in various chloropyridinium salts has been characterized, highlighting the nature of the anion-halogen bond.

Table 2: Geometric Parameters of Anion-Halogen Interactions in Chloropyridinium Salts. (Note: Data is from related chloropyridinium systems to exemplify the interaction with this compound.)

DonorAcceptor AnionC-Cl···Anion Angle (°)Interaction Distance (Å)Sum of vdW Radii (Å)Reference
3-ChloropyridiniumCl⁻N/A3.4793.51 researchgate.net
4-ChloropyridiniumCl⁻N/A3.3353.51 researchgate.net
[3-ClPyMe]⁺I⁻~156> vdW sum3.73 nih.govacs.org
[4-ClPyMe]⁺I⁻N/A3.8% shorter than vdW sum3.73 acs.org

The data shows that while the C-Cl···Anion⁻ interaction can be weaker or longer than for heavier halogens, it is consistently observed and plays a role in the solid-state assembly of these compounds. The strength and geometry are sensitive to the substitution pattern on the pyridine ring and the nature of the cation. nih.govacs.orgresearchgate.net

Degradation and Environmental Fate of Chloropyridines

Photolytic Degradation Pathways

Photolytic degradation involves the breakdown of chemical compounds by light energy. For chloropyridines, this process can occur directly through the absorption of UV light or be facilitated by photocatalysts.

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent decomposition. Studies on various chloropyridines indicate that direct photolysis under UV irradiation is a viable degradation route, primarily initiating the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.netresearchgate.netscispace.com

For instance, research on 2-amino-5-chloropyridine (B124133) demonstrated that the dechlorination of the compound occurs rapidly via direct photolysis, with the degradation of the parent compound being complete in about 20 minutes under specific experimental conditions. researchgate.netscispace.com Similarly, the photolytic degradation of 2-chloropyridine (B119429) readily occurs, leading to the formation of 2-hydroxypyridine (B17775) as the primary intermediate product. researchgate.net This initial dehalogenation step is often independent of factors such as pH or the presence of a catalyst. researchgate.net While specific studies on the direct photolysis of 3-Chloro-4-methylpyridine are not extensively documented, it is anticipated to follow a similar pathway, where the absorption of UV light leads to the homolytic cleavage of the C-Cl bond as the initial and rate-determining step.

Biotransformation and Biodegradation

Research into the microbial transformation of this compound is limited, with available studies indicating a high resistance to biodegradation. The introduction of a chlorine atom to the pyridine (B92270) ring significantly retards microbial attack, making many chloropyridines persistent in the environment.

Studies evaluating the biodegradability of various pyridine derivatives in soil suspensions have demonstrated this recalcitrance. In one key study, the disappearance of 28 different pyridine derivatives was monitored over 30 days in nutrient solutions inoculated with soil. While the unsubstituted pyridine ring and certain hydroxylated derivatives were degraded within 7 to 24 days, most chloropyridines showed no detectable degradation over the 30-day incubation period. oup.com The notable exception was 4-chloropyridine, which was completely degraded, suggesting that the position of the chlorine substituent is a critical factor in its susceptibility to microbial enzymes. oup.com

Table 1: Biodegradability of Selected Pyridine Derivatives in Soil Suspension

Data adapted from a study on the degradation of 28 pyridine derivatives in nutrient solutions inoculated with soil and incubated at 24°C. oup.com

Compound TypeExample Compound(s)Time for Disappearance
UnsubstitutedPyridine7 - 24 days
HydroxypyridinesMonohydroxypyridines7 - 24 days
MethylpyridinesMethylpyridines< 7 to > 30 days
Chloropyridines4-Chloropyridine24 days
Other Chloropyridines (e.g., 2-chloropyridine, 3-chloropyridine)> 30 days (No degradation detected)

Given the lack of specific data for this compound, insights can be drawn from the microbial metabolism of its non-chlorinated parent compound, 3-methylpyridine (B133936) (also known as 3-picoline). The bacterium Gordonia nitida LE31 has been shown to degrade 3-methylpyridine via a novel pathway that involves the cleavage of the pyridine ring without initial oxidation of the methyl group. nih.gov This pathway proceeds through C-2–C-3 ring cleavage, identifying formic acid and levulinic acid as key intermediates. nih.gov The induction of enzymes such as levulinic aldehyde dehydrogenase and formamidase in cells grown on 3-methylpyridine supports this proposed metabolic route. nih.gov

Table 2: Key Enzymes and Intermediates in the Biodegradation of 3-Methylpyridine by Gordonia nitida LE31

This pathway represents a potential, though unconfirmed, route for the initial steps of this compound degradation, which would require subsequent dehalogenation steps. Data sourced from Lee et al., 2001. nih.gov

StepIntermediate(s)Key Enzyme(s)Reference
Initial Ring Cleavage (C-2–C-3)Formic acid, Levulinic acidNot fully elucidated, but distinct from methyl group oxidation pathways. nih.gov
Metabolism of IntermediatesLevulinic acidLevulinic aldehyde dehydrogenase nih.gov
Metabolism of IntermediatesFormic acidFormamidase nih.gov

While the degradation pathway for this compound itself has not been elucidated, the microbial world possesses a diverse array of enzymes capable of acting on chlorinated aromatic compounds. Genera such as Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide variety of environmental pollutants. nih.govjmb.or.kr For instance, some Pseudomonas species can degrade chlorpyrifos, an organophosphate pesticide containing a trichlorinated pyridine ring, by hydrolyzing it to 3,5,6-trichloro-2-pyridinol. nih.gov Similarly, various Rhodococcus strains can hydroxylate the pyridine ring or degrade other chlorinated phenolic compounds, typically initiating the process through hydroxylation to produce chlorinated hydroquinones. researchgate.netnih.gov These findings suggest that if biodegradation of this compound occurs, it would likely involve initial hydroxylation of the pyridine ring, followed by ring cleavage and a final dehalogenation step to remove the chlorine atom. However, the stability of the C-Cl bond on the pyridine ring remains a significant barrier to its degradation.

Applications of 3 Chloro 4 Methylpyridine in Organic Synthesis and Beyond

Pharmaceutical Intermediates

3-Chloro-4-methylpyridine and its derivatives are significant in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents. lookchem.comcymitquimica.comsmolecule.com The presence of the chlorine atom and methyl group on the pyridine (B92270) ring influences the electronic properties and reactivity of the molecule, which can be tailored to interact with specific biological targets. smolecule.com

Synthesis of Anti-HIV Drugs (e.g., Nevirapine Precursor)

A crucial application of a derivative of this compound is in the production of the anti-HIV drug Nevirapine. Specifically, 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC) is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. chemicalbook.comchemicalbook.combeilstein-journals.org The synthesis of Nevirapine involves the coupling of CAPIC with other chemical entities, highlighting the importance of this pyridine derivative in the manufacturing of this essential medicine. beilstein-journals.orggoogleapis.com The high demand for Nevirapine has driven research into more efficient and cost-effective synthesis routes for CAPIC. beilstein-journals.org

Development of Anti-inflammatory Agents

Derivatives of chloromethylpyridines have been investigated for their potential as anti-inflammatory agents. chemimpex.comchemimpex.com Research has shown that certain pyridine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. google.com For example, some derivatives have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. The development of selective COX-2 inhibitors is a significant area of research, and pyridine-based compounds are being explored for this purpose. google.comnih.gov

Modulators for Neurodegenerative Diseases

The scaffold of this compound is utilized in the synthesis of molecules that act as modulators for targets implicated in neurodegenerative diseases like Alzheimer's. nih.govopenmedicinalchemistryjournal.comgoogle.com For instance, derivatives are being explored as potential allosteric modulators of G protein-coupled receptors (GPCRs), which could offer more selective therapeutic effects with fewer side effects for various central nervous system (CNS) disorders. nih.gov Research in this area includes the synthesis of compounds that could potentially influence neurotransmitter systems.

Antipsychotics and COX-2 Inhibitors

2-Chloro-4-methylpyridine, an isomer of this compound, is a reagent in the synthesis of mGLUR5 modulators, which are being investigated as potential antipsychotics. alkalimetals.comchemicalbook.com Furthermore, as mentioned previously, pyridine derivatives are key in the development of selective COX-2 inhibitors. google.comnih.gov The synthesis of these inhibitors often involves coupling a substituted pyridine with other aromatic rings to create a molecule with the desired shape and electronic properties to selectively bind to the COX-2 enzyme. google.com

Agrochemical Intermediates

Beyond pharmaceuticals, this compound and its isomers are important intermediates in the agrochemical industry. cymitquimica.comevitachem.com Methylpyridine derivatives are used to produce high-efficacy, low-toxicity pesticides. agropages.com These compounds can serve as precursors for the synthesis of herbicides and pesticides, contributing to crop protection. chemimpex.comchemimpex.comevitachem.com The development of pyridine-containing pesticides is a significant area of innovation in the agrochemical sector. agropages.com

Chemical Probes in Biochemical Studies

The structural framework of substituted pyridines, including derivatives of this compound, makes them useful as chemical probes in biochemical research. These compounds can be used to study the function and inhibition of specific proteins. For example, a related compound has been highlighted for its effectiveness as a chemical probe for BCL6 inhibition, a protein associated with certain cancers. Such probes are valuable tools for understanding biological pathways and for the initial stages of drug discovery.

Coordination Chemistry and Metal Complexes

This compound, possessing a nitrogen atom with a lone pair of electrons within its aromatic ring, serves as a competent ligand in coordination chemistry. The pyridine nitrogen can donate its electron pair to a metal center, forming stable coordination complexes. The electronic properties of the pyridine ring, influenced by the presence of both an electron-withdrawing chloro group and an electron-donating methyl group, can modulate the stability and reactivity of the resulting metal complexes. Research has explored the formation of such complexes with various transition metals, leading to compounds with interesting structural and electronic properties. The N-oxide derivative, 4-chloro-3-methylpyridine (B157665) 1-oxide, has also been noted for its role as a ligand in the formation of coordination polymers.

The synthesis of metal complexes involving substituted pyridines like this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then isolated and characterized using a suite of analytical techniques to elucidate their structure and properties.

A general synthetic approach involves dissolving the pyridine-based ligand and a metal halide (like NiCl₂·6H₂O) in a solvent such as ethanol (B145695). mdpi.com The mixture is often heated under reflux to facilitate the complexation reaction. mdpi.com After cooling, the solid complex precipitates and can be collected by filtration, washed, and dried. mdpi.com

Characterization of these complexes is crucial to confirm their formation and determine their coordination geometry. Common techniques employed include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the pyridine ligand to the metal center. A shift in the vibrational frequencies of the C=N bond in the pyridine ring is typically observed upon complexation. ut.ac.ir New bands at lower frequencies corresponding to the metal-nitrogen (M-N) bond vibration may also be detected. ut.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. mdpi.comnih.gov Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination provide evidence of complex formation. mdpi.com

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, which helps in confirming its proposed stoichiometry. ut.ac.ir

Mass Spectrometry: Provides information on the mass-to-charge ratio of the complex, confirming its molecular weight. tandfonline.com

Electronic Spectra (UV-Vis): The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment. ut.ac.ir

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers (e.g., Cu(II), Ni(II)), these measurements help in determining the magnetic moment, which gives insight into the geometry and the number of unpaired electrons. ut.ac.ir

Research on Schiff-base ligands derived from substituted phenylhydrazines and pyridine aldehydes provides a template for the types of complexes that can be formed. For instance, complexes of a ligand derived from (4-chloro-3-methyl phenyl) hydrazine (B178648) and 2-pyridine-carboxaldehyde with metals like Ni(II), Pd(II), Pt(II), Zn(II), and Hg(II) have been synthesized and characterized. mdpi.com The results indicated that the Schiff-base ligand coordinates in a bidentate fashion through the azomethine nitrogen and the pyridyl nitrogen. mdpi.com

Table 1: Spectroscopic Data for a Representative Pyridine-Derived Schiff-Base Ligand and its Metal Complexes. mdpi.com

CompoundKey FTIR Bands (cm⁻¹) ν(C=N)¹H NMR (δ ppm) - NH Proton¹³C NMR (δ ppm) - C=N Carbon
(E)-2-((2-(4-chloro-3-methylphenyl)hydrazono)methyl)pyridine (Ligand)162010.88155.75
[NiCl₂((E)-2-((2-(4-chloro-3-methylphenyl)hydrazono)methyl)pyridine)]161010.89Not Reported
[ZnCl₂((E)-2-((2-(4-chloro-3-methylphenyl)hydrazono)methyl)pyridine)]161211.09Not Reported

While the coordination chemistry of this compound is established, its direct application as a ligand in well-defined catalytic complexes is an emerging area. However, the broader class of pyridine-containing metal complexes is widely used in catalysis. unimi.it The electronic and steric properties of the pyridine ligand can be tuned by substituents to influence the activity and selectivity of the metal catalyst. unimi.it

For example, coordination polymers formed with 4-chloro-3-methylpyridine 1-oxide have been noted for potential applications in catalysis. Furthermore, manganese and iron complexes of macrocyclic bis-pyridineamido ligands have demonstrated catalytic activity in epoxidation reactions. unimi.it

In a related context, this compound itself has been used as a substrate in copper-catalyzed cross-coupling reactions. nih.gov In one study, a copper catalyst system was effective for the amination of hindered substrates, including this compound, under mild conditions. nih.gov This demonstrates the reactivity of the C-Cl bond in the molecule and its ability to participate in catalytic cycles, although in this case, it is the substrate being transformed rather than a ligand within the catalyst itself. The kinetic studies of such reactions, showing a first-order dependence on the concentration of the aryl halide (like 3-chloropyridine) and the copper catalyst, suggest that the oxidative addition of the catalyst to the C-Cl bond is a rate-determining step. nih.gov

Future Research Directions and Challenges in the Chemistry of 3 Chloro 4 Methylpyridine

The ongoing exploration of 3-Chloro-4-methylpyridine and related halogenated pyridines continues to present exciting opportunities and significant challenges for the scientific community. Future research is poised to focus on enhancing the sustainability of its synthesis, uncovering new chemical behaviors, deeply understanding reaction mechanisms, designing bespoke derivatives for high-value applications, and addressing the environmental impact of this class of compounds.

Q & A

Q. How do steric and electronic effects of this compound impact its biological activity?

  • Answer: The Cl group enhances lipophilicity (improving membrane permeability), while the methyl group may sterically hinder target binding. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (using AutoDock Vina) identify pharmacophore interactions. Derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show potential in receptor modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.